2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with methoxy, methyl, and sulfonamide groups, along with a thiophene moiety
Preparation Methods
The synthesis of 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzene sulfonamide core: This can be achieved by sulfonation of a benzene derivative followed by amination.
Introduction of the thiophene groups: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and methoxylation using methanol in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The presence of thiophene rings makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and thiophene-containing molecules. For example:
Tipepidine: A thiophene-containing drug with antitussive properties.
Dorzolamide: A sulfonamide used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Sertaconazole: An antifungal agent containing a thiophene ring.
What sets 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and material properties .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S4/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFAGZMOJWPBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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